molecular formula C10H12Cl2O4 B127053 Lachnumol A CAS No. 150671-03-7

Lachnumol A

Cat. No. B127053
M. Wt: 267.1 g/mol
InChI Key: CLAFUBPFUBWURK-UTCJRWHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lachnumol A is a natural compound that has been found to have potential therapeutic properties. It is a member of the lachnumol family of compounds, which are produced by fungi. Lachnumol A has been the focus of scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Protective Effects Against Liver and Kidney Injury

A study by Hou et al. (2019) investigated the efficacy of a Lachnum polysaccharide (LEP) in protecting against liver and kidney injury induced by lead in mice. The study found that LEP reduced bodyweight loss, improved antioxidant status, and attenuated liver and kidney cell injury.

Antibacterial Activity

A 2017 study by Xu et al. focused on the antibacterial activity of Lachnum YM30 intracellular melanin (LIM) against various bacteria, including Vibrio parahaemolyticus and Staphylococcus aureus. The research showed that LIM damaged the integrity of bacterial cell membranes and could be a potential natural bacteriostatic agent.

Hypoglycemic Activity

Research by Ye et al. (2011) studied extracellular polysaccharides from Lachnum calyculiforme (LEP) and their hypoglycemic effects. The study demonstrated that LEP-1, a glucose polymer isolated from LEP, had a strong hypoglycemic effect in diabetic mice.

Anti-Radiation Activity

A study by Li et al. (2018) examined the protective effects of Lachnum YM156 melanin (LIM) against ultraviolet B-induced damage. They found that LIM and its modified form significantly improved antioxidant enzyme activities in skin and inhibited the expression of pro-inflammatory cytokines.

Inhibition of α-Glucosidase

Jing et al. (2016) conducted a study on a novel Lachnum sp. exopolysaccharide (LEP-2a), which showed inhibition activity against α-glucosidase, potentially useful in reducing blood glucose levels. (Jing et al., 2016)

Immunostimulatory Activity

A 2019 study by Hou et al. evaluated the immunoregulatory actions of an exopolysaccharide from Lachnum (LEP) and its conjugation with a dipeptide. The study indicated that LEP and its conjugate stimulated the proliferation and cytokine secretion of macrophages.

Antitumor Effects

Research by Shi et al. (2018) investigated the anti-tumor activities of Lachnum YM226 melanin and its derivative in liver cancer. The study revealed significant inhibition of tumor growth and improvement in body and organ indices in treated groups.

Nephroprotective Effects

A study by Yang et al. (2019) focused on the renoprotective effects of Lachnum YM156 melanin (LIM) on cisplatin-induced acute kidney injury in mice. They found that LIM reversed changes induced by cisplatin, suggesting protective effects against acute kidney injury.

properties

CAS RN

150671-03-7

Product Name

Lachnumol A

Molecular Formula

C10H12Cl2O4

Molecular Weight

267.1 g/mol

IUPAC Name

6-chloro-1-[(Z)-1-chloroprop-1-enyl]-3-methoxy-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diol

InChI

InChI=1S/C10H12Cl2O4/c1-3-6(11)9-8(14)5(15-2)4-7(13)10(9,12)16-9/h3-4,7-8,13-14H,1-2H3/b6-3-

InChI Key

CLAFUBPFUBWURK-UTCJRWHESA-N

Isomeric SMILES

C/C=C(/C12C(C(=CC(C1(O2)Cl)O)OC)O)\Cl

SMILES

CC=C(C12C(C(=CC(C1(O2)Cl)O)OC)O)Cl

Canonical SMILES

CC=C(C12C(C(=CC(C1(O2)Cl)O)OC)O)Cl

synonyms

Lachnumol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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